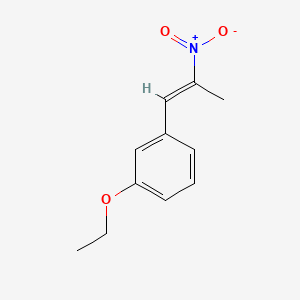

trans-3-Ethoxy-b-methyl-b-nitrostyrene

Description

trans-3-Ethoxy-b-methyl-b-nitrostyrene is a β-nitrostyrene derivative characterized by a nitro group (-NO₂) and a methyl group (-CH₃) on the β-carbon of the styrene backbone, along with an ethoxy (-OCH₂CH₃) substituent at the 3-position of the benzene ring. The "trans" designation refers to the stereochemistry of the double bond in the styrene moiety.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

1-ethoxy-3-[(E)-2-nitroprop-1-enyl]benzene |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11-6-4-5-10(8-11)7-9(2)12(13)14/h4-8H,3H2,1-2H3/b9-7+ |

InChI Key |

NGYPKBMHHLUPAR-VQHVLOKHSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)/C=C(\C)/[N+](=O)[O-] |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=C(C)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: trans-3-Ethoxy-β-methyl-β-nitrostyrene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

Medicine: Research has explored the use of trans-3-Ethoxy-β-methyl-β-nitrostyrene in the development of pharmaceuticals, particularly in the context of drug design and discovery.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which trans-3-Ethoxy-β-methyl-β-nitrostyrene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

β-Nitrostyrenes are a class of organic compounds with diverse biological and synthetic applications. Below, trans-3-Ethoxy-b-methyl-b-nitrostyrene is compared to 3,4-Methylenedioxy-β-nitrostyrene , a structurally related analog documented in the NIST Chemistry WebBook .

Structural and Molecular Comparison

Functional and Reactivity Differences

In contrast, the methylenedioxy group in 3,4-Methylenedioxy-β-nitrostyrene creates a rigid, electron-rich aromatic system, which may enhance conjugation with the nitro group .

Physicochemical Properties :

- The ethoxy and methyl substituents likely increase the lipophilicity of this compound, as evidenced by its higher retention time (13.018 min) in GC analysis relative to simpler nitrostyrenes .

- 3,4-Methylenedioxy-β-nitrostyrene’s polar methylenedioxy group may improve solubility in polar solvents compared to the ethoxy analog.

Biological Relevance: this compound’s presence in a herbal extract suggests possible bioactive roles, though its low abundance (1.58%) implies secondary or synergistic effects in oxidative stress modulation .

Preparation Methods

Henry Reaction: Mechanistic Foundations

The Henry reaction, a nitroaldol condensation between aldehydes and nitroalkanes, serves as the cornerstone for β-nitrostyrene synthesis. This two-step process involves the formation of a β-nitro alcohol intermediate followed by acid- or base-catalyzed dehydration to yield the α,β-unsaturated nitro compound. For trans-3-Ethoxy-β-methyl-β-nitrostyrene, the reaction specificity arises from the electronic and steric effects of the 3-ethoxy substituent on the benzaldehyde moiety and the methyl group in nitroethane.

Catalytic Systems and Solvent Optimization

The patent US20100130795A1 outlines a robust method for β-nitrostyrene production using primary amines (e.g., benzylamine) in acetic acid. This system facilitates both the nitroaldol addition and dehydration steps while enhancing crystallinity during workup. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 70–80°C |

| Molar Ratio (Nitroethane:Aldehyde) | 3:1 to 5:1 |

| Catalyst Loading | 0.2–1.0 eq benzylamine |

| Reaction Time | 4–6 hours |

The acetic acid solvent (5–6 volumes relative to aldehyde) enables efficient stirring and post-reaction crystallization upon water addition.

Stepwise Synthesis of trans-3-Ethoxy-β-methyl-β-nitrostyrene

Preparation of 3-Ethoxybenzaldehyde

3-Ethoxybenzaldehyde, the key aldehyde precursor, is synthesized via O-alkylation of 3-hydroxybenzaldehyde with ethyl iodide under basic conditions (K₂CO₃, DMF, 60°C, 12 hours). Purification by vacuum distillation affords the product in 85–90% yield.

Nitroaldol Condensation with Nitroethane

In a 500 mL round-bottom flask, 3-ethoxybenzaldehyde (1.50 g, 10 mmol) and nitroethane (2.25 mL, 30 mmol) are combined with benzylamine (0.22 mL, 2 mmol) in glacial acetic acid (15 mL). The mixture is heated to 75°C with vigorous stirring for 5 hours. Reaction progress is monitored by thin-layer chromatography (hexane:ethyl acetate, 4:1).

Dehydration and Isolation

Post-reaction, deionized water (50 mL) is added to induce crystallization. The crude product is filtered, washed with cold methanol, and recrystallized from isopropanol to yield pale-yellow needles. Typical isolated yields range from 65% to 72%.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (300 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, -OCH₂CH₃), 2.38 (s, 3H, -CH₃), 4.12 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 6.92–7.45 (m, 4H, aromatic), 7.82 (d, J = 15.6 Hz, 1H, -CH=), 8.24 (d, J = 15.6 Hz, 1H, -CH=NO₂).

¹³C NMR (75 MHz, CDCl₃): δ 14.8 (-OCH₂CH₃), 18.3 (-CH₃), 64.1 (-OCH₂CH₃), 114.2–159.7 (aromatic and olefinic carbons), 152.4 (-NO₂).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₁H₁₃NO₃ [M+H]⁺: 208.0974. Observed: 208.0976.

Comparative Analysis of Synthetic Methodologies

Catalyst Screening

Primary amines demonstrate superior catalytic activity compared to tertiary amines (e.g., DABCO) in acetic acid media. Benzylamine outperforms aliphatic amines (ethylamine, propylamine) due to enhanced stabilization of the transition state through π-π interactions with the aromatic aldehyde.

Solvent Effects

Polar protic solvents (acetic acid) favor nitroaldol addition over aprotic alternatives (toluene, acetonitrile), as evidenced by 20–25% yield improvements. The dielectric constant (ε = 6.2) of acetic acid facilitates charge separation during the rate-determining nucleophilic attack.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trans-3-Ethoxy-β-methyl-β-nitrostyrene in complex biological or environmental matrices?

- Methodological Answer : Utilize solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) sorbents, optimized for nitroaromatic compounds. Prior to extraction, deactivate glassware with 5% dimethyldichlorosilane to minimize analyte adsorption . Isotope dilution with deuterated internal standards (e.g., triclosan-d3) improves quantification accuracy in liquid chromatography-mass spectrometry (LC-MS). Filter samples through GF/F (0.7 μm) filters to remove particulates before SPE .

Q. How should storage conditions be optimized to preserve trans-3-Ethoxy-β-methyl-β-nitrostyrene stability in experimental samples?

- Methodological Answer : Store samples at −18°C immediately after collection to prevent degradation. For liquid matrices (e.g., wastewater, fermentation broth), add stabilizing agents like ammonium fluoride (NH4F) to inhibit microbial activity. Use deactivated glassware or HDPE containers to reduce adsorption losses . Stability tests under varying pH (1 M HCl to 1 M NaOH) and temperature conditions are advised for method validation.

Q. What spectroscopic techniques are suitable for characterizing trans-3-Ethoxy-β-methyl-β-nitrostyrene’s structural integrity post-synthesis?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., trans configuration) and nitro-group positioning. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Infrared (IR) spectroscopy can validate functional groups like ethoxy (-OCH2CH3) and nitro (-NO2) moieties. Cross-reference with computational spectra (e.g., DFT simulations) for unresolved peaks .

Advanced Research Questions

Q. How can contradictions between computational docking predictions and experimental binding data for trans-3-Ethoxy-β-methyl-β-nitrostyrene be resolved?

- Methodological Answer : Discrepancies in docking scores (e.g., −5.6 kcal/mol in Table 4 ) may arise from force field limitations or solvation effects. Validate predictions via:

- Molecular dynamics (MD) simulations to assess binding stability over time.

- Site-directed mutagenesis of key residues (e.g., Thr211, Cys209 in 2h6d receptor) to test interaction necessity.

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding affinity measurements .

Q. What challenges arise in quantifying trace levels of trans-3-Ethoxy-β-methyl-β-nitrostyrene in environmental samples, and how can they be mitigated?

- Methodological Answer : Challenges include matrix interference (e.g., humic acids in wastewater) and low recovery rates (<70%). Mitigation strategies:

- Multi-step SPE cleanup with HLB cartridges and pH-adjusted elution (e.g., 2-propanol/formic acid).

- Isotope dilution with 13C-labeled analogs to correct for ion suppression in LC-MS.

- Limit of detection (LOD) optimization via derivatization (e.g., nitro-group reduction to amine for enhanced sensitivity) .

Q. How does trans-3-Ethoxy-β-methyl-β-nitrostyrene interact with microbial systems in fermentation studies, and what methodological frameworks are needed to elucidate its role?

- Methodological Answer : In fermentation matrices (e.g., sausage production), the compound’s role (e.g., antimicrobial or flavor precursor) can be investigated via:

- Metabolomic profiling using LC-MS to track degradation products.

- Microbial co-culture assays to assess growth inhibition/stimulation at 0.15 ppm levels (as observed in fermentation studies ).

- Stable isotope probing (SIP) with 15N-labeled analogs to trace nitro-group metabolism .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to validate trans-3-Ethoxy-β-methyl-β-nitrostyrene’s protein interactions identified in docking studies?

- Methodological Answer : Combine in silico and in vitro approaches:

- Docking : Use multiple software (e.g., AutoDock Vina, Schrödinger) to cross-validate binding poses.

- Biophysical assays : SPR for kinetic analysis (ka/kd) and ITC for thermodynamic profiling (ΔH, ΔS).

- Crystallography : Co-crystallize the compound with target proteins (e.g., 2h6d receptor) to resolve atomic-level interactions .

Q. What statistical approaches are recommended for analyzing dose-response relationships of trans-3-Ethoxy-β-methyl-β-nitrostyrene in toxicity assays?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC50/IC50 values. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. For low-dose effects, benchmark dose (BMD) modeling is preferable over NOAEL/LOAEL thresholds. Validate reproducibility via intra- and inter-laboratory trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.